3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)piperidine-1-carboxamide
Description
“3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)piperidine-1-carboxamide” is a synthetic small molecule featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and a carboxamide group. The oxadiazole moiety is linked to a 2-methylphenyl group, while the carboxamide is modified with an isopropyl (propan-2-yl) substituent. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous compounds (e.g., C22, C29) have demonstrated anti-tuberculosis (anti-TB) activity through computational studies targeting Mycobacterium tuberculosis (Mtb) enzymes InhA and EthR .
Properties
IUPAC Name |
3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13(2)20-19(24)23-10-6-8-15(12-23)11-17-21-18(22-25-17)16-9-5-4-7-14(16)3/h4-5,7,9,13,15H,6,8,10-12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAQEJWDSGLHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)piperidine-1-carboxamide typically involves multiple steps. One common route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of amidoximes with carboxylic acids or their derivatives. The piperidine ring can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through the reaction of the amine with an appropriate carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. The piperidine ring provides structural stability and can enhance the compound’s ability to penetrate biological membranes. The carboxamide group can form additional hydrogen bonds, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural similarities with 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) and 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) , both identified as promising anti-TB candidates in computational studies . Key differences and implications are outlined below:
Table 1: Structural Comparison
Pharmacokinetic and Binding Properties
Binding Affinity and Target Interactions
- C22 exhibited superior binding affinity to InhA (ΔG = -9.8 kcal/mol) compared to control drug isoniazid (ΔG = -6.2 kcal/mol) in molecular docking studies. The 4-fluorophenyl group likely enhances target interactions via electronegative effects and π-stacking .
- C29 showed strong binding to EthR (ΔG = -10.1 kcal/mol), outperforming ethionamide (ΔG = -7.4 kcal/mol). Its tetrazole ring may facilitate hydrogen bonding .
- However, the isopropyl group could improve lipophilicity (LogP ~3.5 estimated) relative to C22’s aryl carboxamide (LogP = 4.2) .
ADMET and Drug-Likeness
- C22 and C29 comply with Lipinski’s Rule of 5 (molecular weight <500, LogP <5, hydrogen bond donors/acceptors ≤5/10) and show favorable ADMET profiles, including low hepatotoxicity (except C21/C38) and non-carcinogenicity .
- Target Compound : Predicted to follow Lipinski’s criteria (molecular weight ~450, estimated LogP ~3.5) but may exhibit higher metabolic stability due to the isopropyl group’s resistance to CYP450 oxidation compared to C22’s fluorophenyl .
Table 2: Comparative Pharmacological Profiles
Biological Activity
The compound 3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)piperidine-1-carboxamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
This compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety and an isopropyl group. The oxadiazole ring is known for enhancing the pharmacological properties of compounds due to its ability to participate in various biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O2 |
| Molecular Weight | 288.35 g/mol |
| Boiling Point | Predicted at 522.7 °C |
| Density | Predicted at 1.35 g/cm³ |
| pKa | Approximately 4.02 |
Biological Activity
Research indicates that compounds containing the 1,2,4-oxadiazole nucleus exhibit significant biological activities, including anticancer and antimicrobial properties. The specific biological activities of This compound are still under investigation; however, related compounds have demonstrated promising results.
Anticancer Activity
A study focused on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides , which share structural similarities with the compound of interest, revealed that these compounds act as tubulin inhibitors with significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 values for some derivatives were reported as low as 120 nM , indicating potent activity against cancer cells .
The mechanism through which these oxadiazole derivatives exert their anticancer effects involves:
- Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics critical for cell division.
- Induction of Apoptosis : Enhanced mitotic cell arrest leads to programmed cell death in cancerous cells .
Case Studies
Several case studies highlight the efficacy of similar compounds in preclinical settings:
- Study on Prostate Cancer :
- Antimicrobial Activity :
Comparative Analysis
The following table summarizes the biological activities of various oxadiazole-containing compounds:
Table 2: Comparative Biological Activities
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide | Anticancer | 0.12 | Tubulin inhibition |
| This compound | Under investigation | N/A | Potential tubulin interaction |
| 1-(Benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine | Antitumor | 0.65 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
